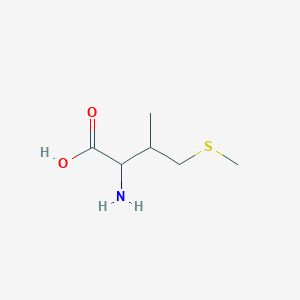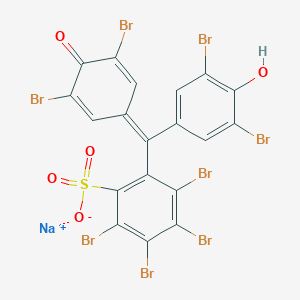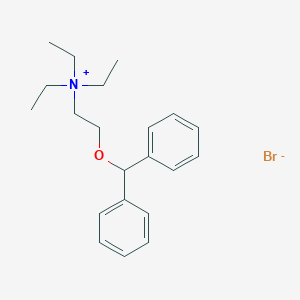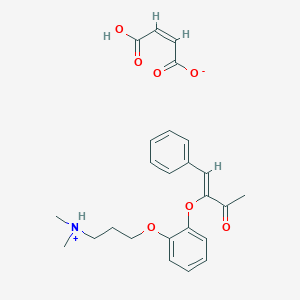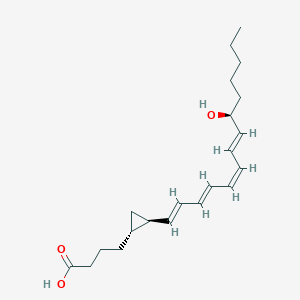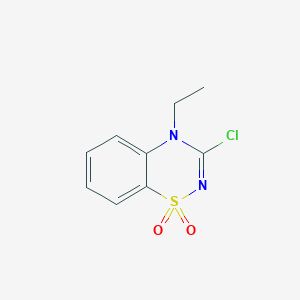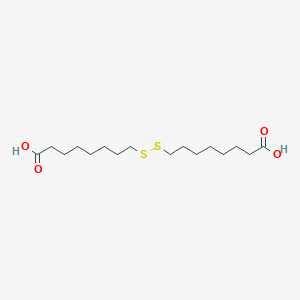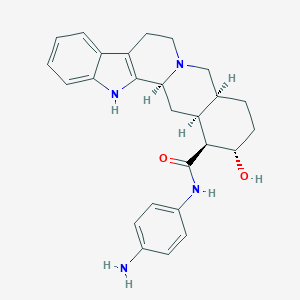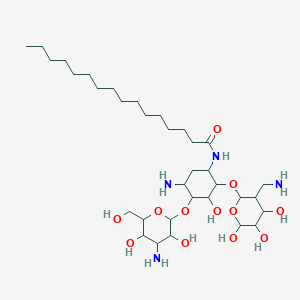
1-N-Palmitoylkanamycin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-Palmitoylkanamycin A, also known as PKA, is a synthetic aminoglycoside antibiotic. It is a modified version of kanamycin A, which is widely used in the treatment of bacterial infections. PKA has been developed to overcome the limitations of kanamycin A, such as its poor membrane permeability and susceptibility to bacterial resistance. PKA has shown promising results in various scientific research applications due to its unique properties.
Mécanisme D'action
1-N-Palmitoylkanamycin A exerts its antibacterial activity by binding to the bacterial ribosome and inhibiting protein synthesis. It specifically targets the 30S subunit of the ribosome and interferes with the decoding of messenger RNA. This leads to the production of non-functional proteins and eventually causes bacterial cell death.
Effets Biochimiques Et Physiologiques
1-N-Palmitoylkanamycin A has been shown to have several biochemical and physiological effects. It has been found to induce oxidative stress and damage bacterial DNA. It also disrupts the bacterial cell membrane and increases its permeability. Moreover, 1-N-Palmitoylkanamycin A has been shown to affect the bacterial cell wall synthesis and inhibit its growth.
Avantages Et Limitations Des Expériences En Laboratoire
1-N-Palmitoylkanamycin A has several advantages and limitations for lab experiments. It has a broad-spectrum antibacterial activity and can be used to study various bacterial species. It is also relatively stable and easy to handle. However, 1-N-Palmitoylkanamycin A is expensive and not readily available in some regions. It also has limited solubility in water, which can affect its efficacy in some experiments.
Orientations Futures
There are several future directions for the use of 1-N-Palmitoylkanamycin A in scientific research. One potential application is the development of 1-N-Palmitoylkanamycin A-based antimicrobial agents for the treatment of bacterial infections. 1-N-Palmitoylkanamycin A can also be used as a tool to study bacterial resistance mechanisms and develop new strategies to overcome resistance. Moreover, 1-N-Palmitoylkanamycin A can be modified to improve its efficacy and reduce its toxicity. Overall, 1-N-Palmitoylkanamycin A has great potential for various scientific research applications and can contribute to the development of new antibiotics.
Méthodes De Synthèse
1-N-Palmitoylkanamycin A can be synthesized by modifying kanamycin A through chemical reactions. The synthesis involves the coupling of kanamycin A with palmitic acid, which results in the formation of 1-N-Palmitoylkanamycin A. The process of synthesis is complex and requires expertise in organic chemistry. However, the availability of 1-N-Palmitoylkanamycin A has increased due to its commercial production by various pharmaceutical companies.
Applications De Recherche Scientifique
1-N-Palmitoylkanamycin A has been extensively studied for its potential applications in scientific research. It has been found to possess a broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria. 1-N-Palmitoylkanamycin A has also been shown to exhibit antifungal and antiviral activities. Moreover, 1-N-Palmitoylkanamycin A has been used as a tool to study bacterial protein synthesis and ribosomal function.
Propriétés
Numéro CAS |
106190-43-6 |
|---|---|
Nom du produit |
1-N-Palmitoylkanamycin A |
Formule moléculaire |
C34H66N4O12 |
Poids moléculaire |
722.9 g/mol |
Nom IUPAC |
N-[5-amino-4-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[3-(aminomethyl)-4,5,6-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]hexadecanamide |
InChI |
InChI=1S/C34H66N4O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(40)38-21-16-20(36)30(48-34-27(43)24(37)26(42)22(18-39)47-34)29(45)31(21)49-33-19(17-35)25(41)28(44)32(46)50-33/h19-22,24-34,39,41-46H,2-18,35-37H2,1H3,(H,38,40) |
Clé InChI |
NGBPEBVLIMUTKV-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Synonymes |
1-N-palmitoylkanamycin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



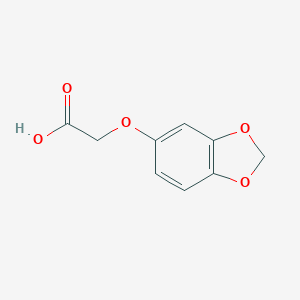
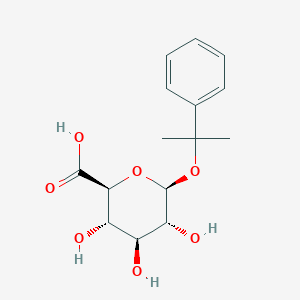
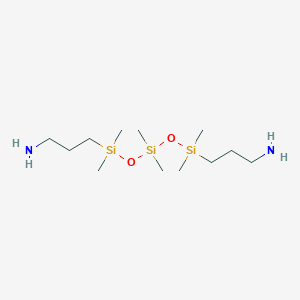
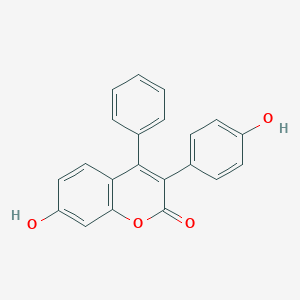
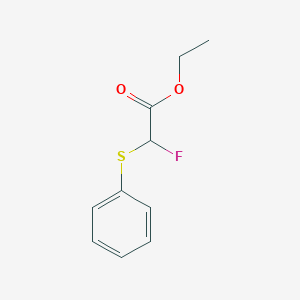
![[2-acetyloxy-4-[(E)-3-oxo-3-(2-oxopyrrolidin-1-yl)prop-1-enyl]phenyl] acetate](/img/structure/B12652.png)
